molecular formula C7H5BrN2O B8011328 3-Bromoimidazo[1,2-a]pyridin-6-ol

3-Bromoimidazo[1,2-a]pyridin-6-ol

Katalognummer: B8011328
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: AQFYSZARPRVOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromoimidazo[1,2-a]pyridin-6-ol is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core with a bromine atom at position 3 and a hydroxyl group at position 6. This scaffold is synthetically versatile, serving as a precursor for pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution and metal-catalyzed coupling reactions.

Eigenschaften

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFYSZARPRVOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridin-6-ol can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo-pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols, respectively .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
3-Bromoimidazo[1,2-a]pyridin-6-ol has been identified as a promising scaffold for developing anticancer agents. Research indicates that it interacts covalently with the KRAS G12C protein, which is implicated in several cancers. This interaction inhibits the protein's function, thereby affecting the phosphatidylinositol 3-kinase signaling pathway, leading to reduced cancer cell proliferation and inducing cell cycle arrest in the G2/M phase .

Antiviral and Antibacterial Properties
The compound also exhibits antiviral and antibacterial activities. Studies have shown its potential to inhibit specific enzymes such as H+/K+-ATPase, contributing to its cytoprotective effects in gastric tissues . Its broad-spectrum activity makes it a candidate for further exploration in treating infections.

Synthesis Methodologies

This compound can be synthesized using several methodologies that enhance its utility in drug development:

  • Multicomponent Reactions : These reactions allow for the creation of complex molecules from simple starting materials, making it efficient for synthesizing derivatives of this compound .
  • Oxidative Coupling Techniques : These techniques are employed to form new carbon-carbon bonds, expanding the chemical library of imidazo[1,2-a]pyridine derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound derivatives have revealed critical insights into how modifications at various positions affect biological activity. For instance:

CompoundModificationActivity
This compoundNoneHigh anticancer activity
6-Carboxylic acid derivativeCarboxyl group additionIncreased solubility
7-Carboxylic acid derivativeAltered positionDifferent reactivity profile

These findings emphasize the importance of structural modifications in enhancing pharmacological properties .

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • Cytotoxicity Assays : In HeLa cells treated with various concentrations of 3-bromoimidazo[1,2-a]pyridin derivatives, significant cytotoxic effects were observed with IC50 values indicating potent activity at low concentrations . This suggests a strong potential for these compounds in cancer therapeutics.
  • Inhibition Studies : The inhibition of Rab11A prenylation by certain derivatives demonstrated selectivity towards RGGT (Rab geranylgeranyl transferase), making them valuable for targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) C₇H₅BrClN₂ 231.49 Intermediate for cross-coupling; used in kinase inhibitor synthesis .
6,8-Dibromoimidazo[1,2-a]pyridine Br (C6, C8) C₇H₄Br₂N₂ 275.93 Enhanced electrophilicity for Suzuki-Miyaura reactions .
3-Bromo-6-methoxyimidazo[1,2-a]pyridine Br (C3), OMe (C6) C₈H₇BrN₂O 227.06 Improved metabolic stability compared to hydroxyl analogs .

Key Insight : Chloro and bromo substituents at C6 increase reactivity for nucleophilic displacement, while methoxy groups enhance lipophilicity and bioavailability .

Amino-Functionalized Derivatives

Compound Name Substituents Yield (%) HRMS Data (ppm Deviation) Application Notes Reference
6-N-(Pyrrolidin-1-yl)-3-bromoimidazo[1,2-b]pyridazine Pyrrolidine (C6) 81% -5.3 ppm Anticancer lead optimization .
6-N-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine Butylamine (C6) 94% -2.4 ppm Improved solubility in polar solvents .
6-N-(Benzylamino)-3-bromoimidazo[1,2-b]pyridazine Benzylamine (C6) 98% -6.1 ppm Enhanced binding to kinase ATP pockets .

Key Insight: Bulky amines (e.g., benzylamino) reduce reaction yields due to steric hindrance but improve target affinity in kinase inhibitors .

Carboxylic Acid and Ester Derivatives

Compound Name Substituents Melting Point (°C) Solubility (mg/mL) Application Reference
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrate COOH (C6) 297–299 10.2 (DMSO) Precursor for peptidomimetics .
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate COOEt (C3), Br (C6) N/A 15.8 (EtOH) Fluorescent probes .

Key Insight : Carboxylic acid derivatives exhibit lower solubility in organic solvents but are ideal for bioconjugation, while esters balance lipophilicity and reactivity .

Radical Intermediates and Chemoselectivity

and demonstrate that iodine catalysts enable chemoselective pathways:

  • Bromination vs. Amidation : In the presence of TBHP and I₂, α-bromoketones form brominated imidazopyridines, whereas iodine-free conditions favor C–C bond cleavage for amide synthesis .
  • Competing Pathways : Substituents at C3 (e.g., bromine) direct reactivity; halogenated analogs resist further bromination but undergo cross-coupling .

Biologische Aktivität

3-Bromoimidazo[1,2-a]pyridin-6-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and a hydroxyl group at the 6-position. The molecular formula is C7H6BrN3OC_7H_6BrN_3O, and its CAS number is 43370275. The presence of both halogen and hydroxyl groups suggests potential for diverse interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds in the imidazo[1,2-a]pyridine class have been shown to inhibit various enzymes, which may also apply to this compound. For instance, it has been implicated in the inhibition of kinases and other enzymes involved in cancer progression .
  • Antimicrobial Activity : Research indicates that related imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant pathogens, including Mycobacterium tuberculosis . This suggests that this compound may have similar antimicrobial properties.

Antiproliferative Activity

The antiproliferative effects of this compound have been studied against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Effect
HeLa0.058Significant growth inhibition
A5490.035Strong antiproliferative effect
MDA-MB-2310.021High potency

These results demonstrate that the compound exhibits potent antiproliferative activity, particularly against cervical (HeLa) and lung (A549) cancer cell lines .

Antiparasitic Activity

In a collaborative screening study, compounds related to the imidazo[1,2-a]pyridine scaffold showed promising anti-trypanosomal activity against Trypanosoma cruzi and Leishmania donovani. The efficacy of these compounds was confirmed through intracellular infection assays . While specific data for this compound is limited, its structural similarity suggests potential effectiveness against these pathogens.

Structure-Activity Relationships (SAR)

The presence of functional groups in imidazo[1,2-a]pyridine derivatives significantly influences their biological activity:

  • Hydroxyl Groups : The -OH group at position 6 enhances antiproliferative activity by improving solubility and facilitating interactions with biological targets .
  • Bromine Substitution : The introduction of bromine at position 3 may enhance lipophilicity and bioavailability, contributing to increased potency against various targets .

Case Studies

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating infectious diseases:

  • Anti-Tuberculosis Activity : A series of imidazo[1,2-a]pyridine analogues were identified as potent inhibitors of Mycobacterium tuberculosis, showing MIC values ranging from 0.03 to 5.0 µM . These findings suggest that modifications to the core structure could lead to enhanced efficacy.
  • Cytotoxicity Assessment : In vitro evaluations demonstrated low cytotoxicity on human cell lines with selectivity indices ranging from 10 to 400 for certain derivatives . This indicates a favorable therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromoimidazo[1,2-a]pyridin-6-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of brominated pyridine precursors or halogenation of imidazo[1,2-a]pyridine derivatives. For example, bromination at the C-3 position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Yields of ~84% have been reported using palladium-catalyzed cross-coupling reactions for functionalization .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify aromatic protons and carbons (e.g., δ 7.8–8.2 ppm for pyridine protons).
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 304.0198 with <4 ppm error) .
  • X-ray Crystallography : Resolve bond angles and crystal packing, as demonstrated for analogous bromoimidazopyridines .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard. Recrystallization from ethanol or methanol can improve purity (>97%), as shown in related imidazo[1,2-a]pyridine derivatives .

Advanced Research Questions

Q. How can site-selective functionalization at the C-6 position be achieved for this compound?

  • Methodological Answer : The hydroxyl group at C-6 enables nucleophilic substitution or coupling reactions. For amination, use Pd(PPh3_3)4_4 as a catalyst with aryl/alkyl amines under inert atmospheres. Yields up to 84% are achieved with optimized ligand systems (e.g., Xantphos) and microwave-assisted heating .

Q. What strategies resolve contradictions in reported reaction yields for brominated imidazopyridines?

  • Methodological Answer : Variability often stems from:

  • Catalyst Loading : Excess Pd(0) (>5 mol%) may reduce efficiency due to aggregation.
  • Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for moisture-sensitive intermediates.
  • Substrate Purity : Pre-purify starting materials via flash chromatography to avoid side reactions .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against CDK2 or CDK4 using fluorescence polarization (IC50_{50} values in µM range) .
  • Antiviral Screening : Use plaque reduction assays (e.g., against HSV-1) with EC50_{50} determination .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes) to assess half-life .

Methodological Notes

  • Synthetic Caution : Brominated intermediates are light-sensitive; store under argon at 2–8°C .
  • Analytical Validation : Use ammonium acetate buffer (pH 6.5) for HPLC method development to enhance peak resolution .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.